molecular formula C8H13Cl2N3 B2641292 1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride CAS No. 2044744-70-7

1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride

Cat. No.: B2641292
CAS No.: 2044744-70-7
M. Wt: 222.11
InChI Key: ZNDULEHRFISGMB-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)-2-azabicyclo[211]hexane dihydrochloride is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride typically involves the formation of the imidazole ring followed by the construction of the bicyclic hexane structure. One common method involves the cyclization of appropriate precursors under acidic conditions to form the imidazole ring, followed by a series of steps to introduce the bicyclic hexane moiety. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to precisely control the reaction conditions. The use of catalysts and optimized reaction pathways can enhance the yield and efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can modify the bicyclic hexane structure, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring or the bicyclic hexane can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the bicyclic hexane structure can produce different bicyclic derivatives.

Scientific Research Applications

1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A simpler compound with a single imidazole ring, commonly used in various chemical and biological applications.

    2-azabicyclo[2.2.1]heptane: A bicyclic compound similar to the hexane structure in 1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride, but without the imidazole ring.

Uniqueness

This compound is unique due to its combination of an imidazole ring and a bicyclic hexane structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler compounds. Its rigid bicyclic framework also provides enhanced stability and specificity in binding interactions, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-2-10-7(9-1)8-3-6(4-8)5-11-8;;/h1-2,6,11H,3-5H2,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDULEHRFISGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C3=NC=CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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